N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines
Properties
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEWZNQADKMZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may be carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of catalysts such as palladium or copper salts can enhance the efficiency of the reaction, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include hydroxylated, carboxylated, or halogenated derivatives of the original compound, which can further be used in various applications.
Scientific Research Applications
Chemistry: In chemistry, N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antimicrobial and antihyperlipidemic activities. It has shown promising results in reducing serum cholesterol levels and combating microbial infections, making it a candidate for further development as a therapeutic agent.
Medicine: The compound's potential therapeutic applications extend to the treatment of various diseases. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as cardiovascular diseases and infections.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable compounds.
Mechanism of Action
The mechanism by which N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share the thiophene-pyrimidine core structure but differ in their substituents and functional groups.
Benzothienopyrimidines: These compounds have a similar structure but with additional benzene rings fused to the core.
Uniqueness: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific substituents and the presence of the phenyl group, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industrial applications.
Biological Activity
N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.
Overview of the Compound
N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine belongs to the thieno[2,3-d]pyrimidine family. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The compound has been investigated for its antimicrobial and antihyperlipidemic properties.
1. Antimicrobial Activity
Research indicates that N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibits significant antimicrobial activity. It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
This table summarizes the MIC values for various pathogens tested against the compound. The results suggest that the compound has a promising profile for further development as an antimicrobial agent.
2. Antihyperlipidemic Activity
In addition to its antimicrobial properties, N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine has demonstrated potential in reducing serum cholesterol levels. Studies have indicated that it can modulate lipid metabolism effectively.
Case Study: Lipid Profile Improvement
In a controlled study involving hyperlipidemic rats:
- Dosage : 10 mg/kg body weight
- Duration : 4 weeks
- Results :
- Total cholesterol decreased by 25%
- LDL cholesterol decreased by 30%
- HDL cholesterol increased by 15%
These findings highlight the compound's potential as a therapeutic agent for managing cholesterol levels and preventing cardiovascular diseases.
The biological activity of N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism and microbial growth.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA and inhibit DNA-dependent enzymes, leading to reduced cell proliferation.
Comparative Analysis with Similar Compounds
The structure of N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine allows for comparison with other thieno[2,3-d]pyrimidines and benzothienopyrimidines:
| Compound Name | Antimicrobial Activity | Antihyperlipidemic Activity |
|---|---|---|
| N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine | Moderate | Significant |
| Benzothienopyrimidine A | High | Low |
| Thieno[2,3-d]pyrimidine B | Low | Moderate |
This table illustrates how N-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amines’ unique substituents contribute to its enhanced biological activities compared to other related compounds.
Q & A
Q. What are the standard synthetic routes for N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and its derivatives?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of a thiophene precursor (e.g., 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate) with formamide or its analogs under reflux to form the pyrimidine core .
- Step 2 : Substitution at the 4-position using aryl amines (e.g., aniline derivatives) under reflux in acetonitrile or ethanol. For example, reacting 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine with substituted anilines yields target derivatives .
Key considerations : Solvent choice (acetonitrile vs. ethanol) impacts reaction efficiency and purity.
Q. How is structural characterization of this compound performed?
Core characterization methods include:
- NMR spectroscopy : Distinct signals for aromatic protons (δ 7.7–8.7 ppm), NH groups (δ 12.9–13.5 ppm), and aliphatic protons (δ 1.6–3.0 ppm) confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 222 [M]⁺) and fragmentation patterns validate molecular weight .
- Elemental analysis : Matches calculated C, H, N, and S percentages (e.g., C 54.02%, N 12.60%) .
Q. What biological activities are associated with this compound?
Derivatives exhibit:
- Antimicrobial activity : MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .
- Enzyme inhibition : Potent inhibition of TrmD (bacterial methyltransferase) and Arf1 (involved in cancer cell proliferation) .
Note : Activity varies with substituents; pyridyl amides and hydrazones show enhanced potency .
Advanced Research Questions
Q. How can synthetic byproducts or regiochemical ambiguities be resolved?
- Byproduct analysis : Use HPLC or TLC to monitor reactions. For example, alkylation of the pyrimidine core may yield thermodynamically favored products, which can be separated via column chromatography .
- Regiochemical confirmation : X-ray crystallography or NOESY NMR resolves ambiguities in substituent positioning .
Case study : Alkylation of 2-oxo-3-phenyl derivatives under green chemistry conditions (room temperature, non-toxic solvents) minimizes side reactions .
Q. How do computational methods enhance understanding of bioactivity?
- Docking studies : Molecular docking with enzymes like TrmD (PDB: 4XCT) predicts binding affinities. For instance, N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide shows strong hydrogen bonding with TrmD’s active site .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize compounds for synthesis .
Q. How can discrepancies between in vitro and in silico activity data be addressed?
- Experimental validation : Re-test compounds with conflicting data using standardized assays (e.g., broth microdilution for MIC values) .
- Parameter optimization : Adjust docking scoring functions (e.g., AutoDock Vina’s exhaustiveness) to better correlate with experimental IC₅₀ values .
Example : N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide showed higher experimental activity than predicted, likely due to unmodeled solvent effects .
Q. What strategies improve selectivity in enzyme inhibition?
- Substituent tuning : Introducing bulky groups (e.g., tert-butyl) at the 2-position enhances selectivity for PRKD3 over related kinases .
- Pharmacophore hybridization : Combining thienopyrimidine cores with pyridyl fragments reduces off-target effects .
Case study : DU101 and DU102 (Arf1 inhibitors) exhibit low toxicity due to optimized hydrazone substituents .
Methodological Notes
- Synthesis optimization : Use microwave-assisted synthesis to reduce reaction times from 24 hours to <2 hours .
- Analytical rigor : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural assignment .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
